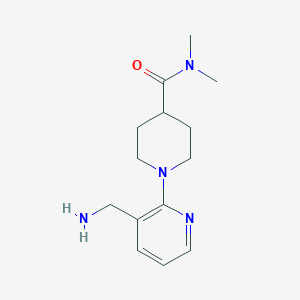
3-Amino-1-benzylpiperidine-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with a piperidine ring structure. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of an amino group, a benzyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the use of enzyme cascades, where variants of galactose oxidase and imine reductase are utilized to convert N-Cbz-protected L-ornithinol and L-lysinol to the desired product. This method ensures high enantiopurity and prevents racemization of key intermediates .
Industrial Production Methods
Industrial production of this compound often involves the use of Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine, or the cyclization of α-amino acids. These methods are well-established but may require optimization to improve chiral control and reduce the use of expensive and toxic reagents .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an intermediate in organic synthesis and the development of new chemical reactions.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-1-benzylpiperidine
- (S)-3-Amino-1-benzylpiperidine
- 4-Amino-1-benzylpiperidine
Uniqueness
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers higher enantiopurity and versatility in synthetic applications .
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
3-amino-1-benzylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-13(12(16)17)7-4-8-15(10-13)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,14H2,(H,16,17);1H |
InChI Key |
MZUVIFFGGNFHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)



![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)

![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)
![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)


![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)


